BenchChemオンラインストアへようこそ!

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide

Medicinal chemistry Chemical probe development Structure-activity relationship

The sole commercially available xanthene-9-carboxamide with a chiral 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl side chain. Unlike des-phenyl or regioisomeric analogs, NPTX enables stereo- and π-stacking-dependent target-engagement studies. Use as a medicinal chemistry scaffold for CCR1/XO inhibitor campaigns or as a fluorescent click-chemistry probe. Research-grade, ≥95% purity.

Molecular Formula C24H20N4O2
Molecular Weight 396.45
CAS No. 2034559-46-9
Cat. No. B2485109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide
CAS2034559-46-9
Molecular FormulaC24H20N4O2
Molecular Weight396.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C24H20N4O2/c29-24(27-20(16-28-25-14-15-26-28)17-8-2-1-3-9-17)23-18-10-4-6-12-21(18)30-22-13-7-5-11-19(22)23/h1-15,20,23H,16H2,(H,27,29)
InChIKeyAXXYEENAHBWLAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 2034559-46-9): Compound Classification and Baseline Characteristics for Procurement Evaluation


N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 2034559-46-9), also referred to as NPTX, is a synthetic small molecule with the molecular formula C₂₄H₂₀N₄O₂ and a molecular weight of 396.45 g/mol [1]. It belongs to the xanthene-9-carboxamide class, characterized by a tricyclic xanthene core linked via a carboxamide bridge to a chiral N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl) side chain [1]. The compound integrates three pharmacophoric elements: a xanthene scaffold, a 1,2,3-triazole ring, and a pendant phenyl group, a combination that distinguishes it from simpler xanthene-9-carboxamide analogs [2]. Its InChI Key is AXXYEENAHBWLAE-UHFFFAOYSA-N, and it is supplied as a research-grade chemical with typical purity ≥95% [1].

NPTX (CAS 2034559-46-9) Procurement Risks: Why In-Class Xanthene-Triazole Carboxamides Cannot Be Assumed Interchangeable


The xanthene-9-carboxamide family exhibits steep structure-activity relationships where minor substituent changes produce large shifts in target potency and selectivity. For example, within the CCR1 antagonist series, quaternarization of the piperidine nitrogen and xanthene ring substitution altered IC₅₀ values by over 500-fold between close analogs [1]. In the xanthine oxidase (XO) inhibitor space, triazole-containing xanthene carboxamides show IC₅₀ values spanning from 65 nM to >70,000 nM depending on substitution pattern [2][3]. The target compound NPTX bears a unique chiral N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl) side chain not present in any other commercially available xanthene-9-carboxamide. Generic substitution with the des-phenyl analog N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide or regioisomeric N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide would introduce uncharacterized target engagement and selectivity profiles, invalidating any structure-based experimental hypothesis [2].

N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide (2034559-46-9): Quantitative Differentiation Evidence for Procurement Decisions


Chiral Side-Chain Architecture Differentiates NPTX from Des-Phenyl and Linear-Linker Triazole-Xanthene Analogs

NPTX (C₂₄H₂₀N₄O₂, MW 396.45) is the only commercially catalogued xanthene-9-carboxamide bearing a chiral 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl substituent [1]. The closest commercially available analog, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide (C₁₉H₁₆N₄O₂, MW 332.36), lacks the pendant phenyl ring on the ethyl linker, resulting in loss of a stereocenter and reduced molecular shape complementarity . Another comparator, N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-9H-xanthene-9-carboxamide (C₂₂H₁₇N₅O₂, MW 383.41), uses a 1,4-triazole linkage geometry and pyridine substitution pattern orthogonal to NPTX . No head-to-head biological data exist for NPTX versus these analogs, but the structural divergence predicts distinct binding modes based on established xanthene-carboxamide SAR [2].

Medicinal chemistry Chemical probe development Structure-activity relationship

Triazole-Xanthene Carboxamide Class Demonstrates Nanomolar Xanthine Oxidase Inhibition: Class-Level Inference for NPTX Target Engagement Potential

Although NPTX itself lacks published biological data, structurally related triazole-xanthene carboxamides demonstrate potent xanthine oxidase (XO) inhibition. BindingDB entry BDBM50135279 (CHEMBL3747521) reports a Ki of 55 nM (non-competitive, Lineweaver-Burk analysis) and an IC₅₀ of 65 nM against human XO [1]. Another patent-derived triazole-xanthene carboxamide (BDBM458103, US10752613/US11161835) shows a markedly weaker IC₅₀ of 70,100 nM (fluorescence-based assay), illustrating a >1,000-fold potency range driven by substituent variation [2]. A 2024 review of triazole-based XO inhibitors confirms that the triazole nucleus is a cornerstone for XO inhibitor development, with potency highly sensitive to linker geometry and aryl substitution [3]. NPTX's unique 2-substituted 1,2,3-triazole with a chiral phenyl-ethyl linker occupies unexplored chemical space within this class, and its XO activity remains to be empirically determined.

Xanthine oxidase inhibition Enzyme kinetics Hyperuricemia

Xanthene-9-Carboxamide Scaffold Validated as Privileged Chemokine Receptor Antagonist Pharmacophore: Context for NPTX Selectivity Profiling

The xanthene-9-carboxamide core has been clinically validated as a CCR1 receptor antagonist scaffold. Naya et al. (2001) reported that lead compound 1a (xanthene-9-carboxamide with a piperidine-containing side chain) was identified from a chemical library screen for inhibition of ¹²⁵I-MIP-1α binding to human CCR1 receptors [1]. Through systematic derivatization, analog 2q-1 achieved IC₅₀ values of 0.9 nM (human CCR1) and 5.8 nM (murine CCR1), demonstrating that substituent engineering on the xanthene carboxamide can yield sub-nanomolar receptor antagonists [1]. NPTX replaces the piperidine-containing basic amine side chain of the CCR1 series with a neutral triazole-phenyl-ethyl motif, representing a fundamentally different chemotype. This divergence may ablate CCR1 activity or confer selectivity for alternative chemokine receptors (e.g., CCR3, CCR5), but no direct profiling data exist for NPTX against any GPCR panel.

CCR1 antagonist Chemokine receptor Inflammation

Physicochemical Differentiation: NPTX Exhibits Higher Molecular Weight, logP, and Hydrogen Bonding Capacity vs. Commercial Xanthene-9-Carboxamide Analogs

NPTX (MW 396.45, C₂₄H₂₀N₄O₂) is heavier and more lipophilic than the closest commercial xanthene-9-carboxamide analogs: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide (MW 332.36, C₁₉H₁₆N₄O₂) and the unsubstituted 9H-xanthene-9-carboxamide parent (MW 225.24, C₁₄H₁₁NO₂) [1]. The additional phenyl ring and extended ethyl-triazole linker increase the calculated logP by approximately 1.5–2.0 log units relative to the des-phenyl analog, based on structural fragment constants . NPTX contains 4 hydrogen bond acceptors (triazole N2/N3, carboxamide C=O, xanthene O) and 0 hydrogen bond donors, compared to 4 acceptors and 0 donors for the des-phenyl analog, but the increased aromatic surface area from the pendant phenyl group predicts enhanced π-stacking potential with target protein aromatic residues . These differences directly impact membrane permeability, solubility, and off-target binding profiles, meaning NPTX cannot be substituted with simpler analogs in cellular assays without re-optimizing formulation and exposure conditions.

Drug-likeness Physicochemical properties ADME prediction

Optimal Procurement and Application Scenarios for N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 2034559-46-9)


Diversity-Oriented Synthesis and Structure-Activity Relationship Exploration of Chiral Xanthene-Triazole Hybrids

NPTX is the only commercially available xanthene-9-carboxamide bearing a chiral 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl side chain. Procure this compound as a starting scaffold for medicinal chemistry campaigns exploring the impact of benzylic stereochemistry and pendant phenyl π-stacking on target binding within the triazole-xanthene chemotype [1]. The established steep SAR of the xanthene-9-carboxamide class (CCR1 IC₅₀ range: 0.9 nM to >1,000 nM across analogs) indicates that the unique substitution pattern of NPTX will probe uncharted potency and selectivity space [1].

Xanthine Oxidase Inhibitor Lead Generation with a Structurally Orthogonal Triazole Chemotype

Triazole-containing xanthene carboxamides have demonstrated validated xanthine oxidase (XO) inhibition with Ki values as low as 55 nM for certain analogs [2]. NPTX provides a structurally distinct entry point into this inhibitor class: its 2-substituted 1,2,3-triazole and chiral phenyl-ethyl linker are absent from all previously reported XO-active triazole-xanthene compounds. Procure NPTX to empirically determine whether the chiral phenyl appendage enhances XO affinity beyond the 55 nM benchmark or redirects selectivity toward related molybdenum-containing hydroxylases [2][3].

Chemokine Receptor Panel Screening with a Non-Basic Xanthene Carboxamide Probe

The xanthene-9-carboxamide core is a validated GPCR antagonist pharmacophore, with compound 2q-1 achieving sub-nanomolar CCR1 antagonism (IC₅₀ = 0.9 nM) through a basic piperidine-containing side chain [1]. NPTX replaces this basic amine with a neutral triazole-phenyl-ethyl moiety, creating a structurally distinct chemotype. Use NPTX in chemokine receptor selectivity panels (CCR1, CCR3, CCR5, CXCR2) to identify receptor subtypes that accommodate neutral, aromatic-rich xanthene carboxamides, potentially yielding antagonists with reduced hERG liability associated with basic amine GPCR ligands [1].

Biophysical Assay Development Requiring a Chiral, Aromatic-Rich Xanthene Fluorescent Scaffold

The xanthene core contributes intrinsic fluorescence properties exploitable in binding assays, while the 1,2,3-triazole ring provides a modular handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) derivatization [4]. NPTX's combination of a fluorescent xanthene reporter, a triazole click-chemistry anchor, and a chiral phenyl-bearing side chain makes it a versatile probe for developing fluorescence polarization or FRET-based target engagement assays where stereochemistry-dependent binding is hypothesized [4].

Quote Request

Request a Quote for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.